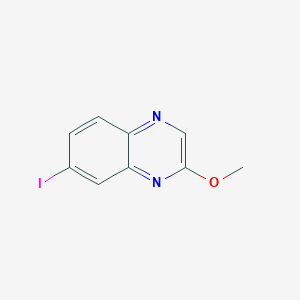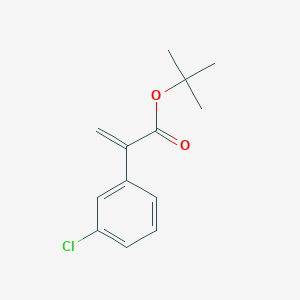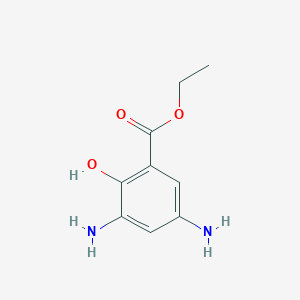
Ethyl 3,5-diamino-2-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,5-diamino-2-hydroxybenzoate is an organic compound with potential applications in various scientific fields. This compound is characterized by the presence of amino groups at the 3 and 5 positions, a hydroxyl group at the 2 position, and an ethyl ester group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-diamino-2-hydroxybenzoate typically involves the esterification of 3,5-diamino-2-hydroxybenzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 3,5-diamino-2-hydroxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 2 position can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3,5-diamino-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 3,5-diamino-2-hydroxybenzoate involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Ethyl 3,5-diamino-2-hydroxybenzoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxybenzoate: Lacks the amino groups, making it less reactive in certain types of chemical reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.
3,5-Diamino-2-hydroxybenzoic acid: The parent acid form, which can be converted to the ester form through esterification.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
特性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
ethyl 3,5-diamino-2-hydroxybenzoate |
InChI |
InChI=1S/C9H12N2O3/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4,12H,2,10-11H2,1H3 |
InChIキー |
AYEWBIMDCZIXLJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=CC(=C1)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


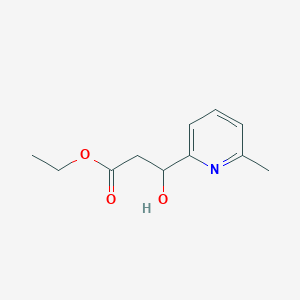
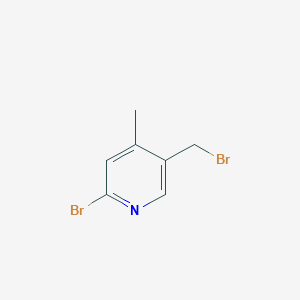
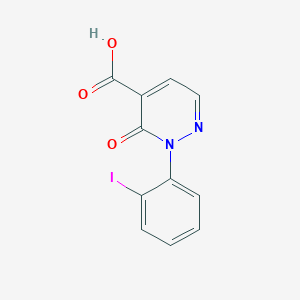
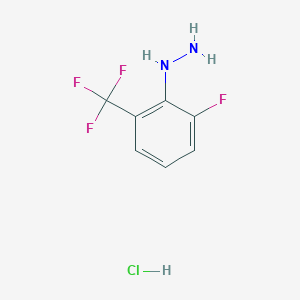
![Methyl 5-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13668514.png)
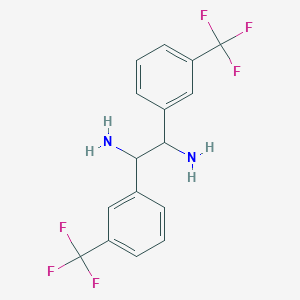
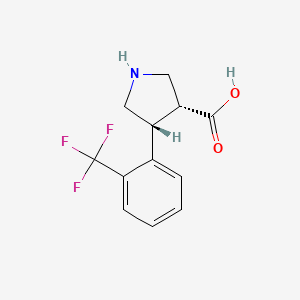




![2-Methylimidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13668560.png)
